molecular formula C9H12BrN3Si B1525660 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS No. 875781-41-2

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Cat. No.: B1525660
CAS No.: 875781-41-2
M. Wt: 270.2 g/mol
InChI Key: LQJGZEFWBXJKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (CAS: 875781-41-2) is a brominated pyrazine derivative with a trimethylsilyl-protected ethynyl group at the 3-position and an amine group at the 2-position. Its synthesis involves a palladium-catalyzed Sonogashira coupling reaction between 3,5-dibromopyrazin-2-amine and trimethylsilyl acetylene in the presence of PdCl₂(PPh₃)₂, CuI, and triethylamine (TEA) in tetrahydrofuran (THF), achieving a high yield of 93% . The compound is a key intermediate in medicinal chemistry, particularly in synthesizing pyrrolo[2,3-b]pyrazine derivatives for kinase inhibitors, such as upadacitinib (ABT-494), a Janus kinase (JAK) inhibitor for autoimmune diseases .

Preparation Methods

Detailed Synthetic Route

Step Reaction Type Reagents & Conditions Product & Yield Notes
1 Bromination of Pyrazin-2-amine Starting from 3-aminopyrazine, bromination using N-bromosuccinimide (NBS) or elemental bromine in suitable solvent (e.g., acetonitrile) 5-Bromo-pyrazin-2-amine Selective bromination at 5-position; reaction monitored by TLC and NMR
2 Sonogashira Coupling Coupling 5-bromo-pyrazin-2-amine with trimethylsilylacetylene using Pd(PPh3)2Cl2 catalyst, CuI co-catalyst, and base such as triethylamine or diisopropylamine in THF or DMF solvent under inert atmosphere 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine High regioselectivity; yields typically 70–85%; reaction monitored by LC-MS and NMR
3 Purification Column chromatography or recrystallization to isolate pure compound Pure this compound Purity confirmed by 1H NMR, 13C NMR, and HRMS

Reaction Conditions and Optimization

  • Solvent: Tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP) are commonly used solvents due to their ability to dissolve both organic substrates and metal catalysts.
  • Catalysts: Palladium catalysts such as Pd(PPh3)2Cl2 are preferred for Sonogashira coupling, often with copper(I) iodide as a co-catalyst to facilitate the reaction.
  • Bases: Triethylamine or potassium tert-butoxide (t-BuOK) serve as bases to deprotonate the terminal alkyne and promote coupling.
  • Temperature: Reactions are typically conducted at room temperature to 80 °C depending on substrate reactivity.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive intermediates.

Representative Experimental Procedure

A typical Sonogashira coupling procedure reported involves:

  • Dissolving 5-bromo-pyrazin-2-amine (1 equiv) in anhydrous THF.
  • Adding Pd(PPh3)2Cl2 (2–5 mol%) and CuI (5 mol%) under nitrogen.
  • Adding triethylamine (2 equiv) as base.
  • Adding trimethylsilylacetylene (1.2 equiv).
  • Stirring at room temperature or refluxing for 12–24 hours.
  • Monitoring reaction progress by TLC and LC-MS.
  • Workup by aqueous extraction and purification by column chromatography.

3 Research Findings and Analytical Data

Characterization Data

Analytical Technique Observed Data Interpretation
1H NMR (500 MHz, CDCl3) Aromatic protons at δ ~7.5–8.0 ppm; singlet for NH2 at ~5.2 ppm; TMS methyl protons at ~0.2 ppm Confirms pyrazine ring substitution and TMS group presence
13C NMR (126 MHz, CDCl3) Signals at δ ~153, 145, 132, 123 ppm for pyrazine carbons; ~0.0 ppm for TMS methyl carbons Consistent with expected structure
LC-MS (ESI) Molecular ion peak (M+H)+ at m/z 271.0 (calculated 270.20 g/mol) Confirms molecular weight
HRMS (ESI) Accurate mass matching calculated formula C9H12BrN3Si Confirms molecular formula

Yield and Purity

  • Typical isolated yields range from 70% to 85% for the Sonogashira coupling step.
  • Purity assessed by HPLC is generally above 95% after purification.
  • The bromination step yield depends on reaction conditions but is typically above 80%.

4 Comparative Analysis with Similar Compounds

Compound Name Key Structural Difference Impact on Synthesis and Reactivity
2-(Trimethylsilyl)ethynylpyridine Pyridine ring instead of pyrazine Different electronic properties, affects coupling rates
5-Iodo-3-(trimethylsilyl)ethynylpyrazine Iodine instead of bromine Higher reactivity in coupling but more expensive reagents
5-Chloro-3-(trimethylsilyl)ethynylpyrazine Chlorine substituent Lower reactivity, requires harsher conditions

This compound balances reactivity and stability, making it a preferred intermediate for further functionalization.

5 Summary

The preparation of this compound is well-established through a sequence involving selective bromination of pyrazin-2-amine derivatives followed by Sonogashira cross-coupling with trimethylsilylacetylene. Optimized reaction conditions employing palladium catalysts, copper co-catalysts, and appropriate bases in inert atmospheres yield the target compound in good to excellent yields. Analytical data such as NMR and mass spectrometry confirm the structure and purity. This compound's unique substitution pattern enables its use as a versatile intermediate in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine undergoes a variety of chemical reactions, including:

  • Substitution Reactions: It can participate in nucleophilic substitutions, especially at the bromo position.

  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, affecting the ethynyl and amine groups.

Common Reagents and Conditions

Common reagents used with this compound include organolithium reagents, halogens, and various catalysts that facilitate the reactions under mild to moderate conditions. Solvents such as tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are often employed.

Major Products

Depending on the reaction conditions, the major products can vary. For instance, substitution reactions might yield different halo derivatives, while oxidation and reduction reactions can modify the ethynyl group, leading to different functionalized products.

Scientific Research Applications

Preliminary studies indicate that 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibits significant biological activities. Notably, it interacts with proteins involved in drug metabolism, particularly inhibiting cytochrome P450 1A2. This interaction suggests potential implications for drug-drug interactions and metabolic pathways .

Table 1: Biological Activity Overview

Biological Target Interaction Type Potential Implications
Cytochrome P450 1A2InhibitionDrug-drug interactions

Case Studies

Research indicates that compounds similar to this compound have been explored for their anti-cancer properties. For example, derivatives of pyrazine have shown promise in targeting cancer cell pathways, leading to apoptosis in specific cancer types . Further studies are needed to evaluate the efficacy of this compound in clinical settings.

Material Science

The unique structural features of this compound make it suitable for applications in organic optoelectronic materials. Pyrazine derivatives are known for their electronic properties, which can be harnessed in the development of organic semiconductors and photovoltaic devices .

Table 2: Material Science Applications

Application Area Description
Organic SemiconductorsPotential use in electronic devices
Photovoltaic DevicesExploration as a light-harvesting material

Mechanism of Action

The mechanism of action of 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine primarily involves its interaction with molecular targets such as enzymes and receptors. The bromine and ethynyl groups play crucial roles in binding to these targets, while the amine group can participate in hydrogen bonding and other interactions that stabilize the complex.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₉H₁₁BrN₃Si
  • Molecular Weight : 278.18 g/mol
  • Purity: ≥97% (commercially available from suppliers like Shanghai Aladdin Biochemical Technology Co., stored at 2–8°C under argon) .

Structural Analogues with Substituted Alkoxy/Groups

(a) 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0)

  • Structure : Methoxy group replaces the trimethylsilyl ethynyl group.
  • Synthesis : Direct alkylation of 5-bromo-3-chloropyrazin-2-amine with sodium methoxide.
  • Applications : Intermediate in agrochemicals; lower reactivity in cross-coupling reactions compared to ethynyl derivatives .

(b) 5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine (CAS 947249-22-1)

  • Structure : Trifluoroethoxy group at the 3-position.
  • Properties : Enhanced electron-withdrawing effects due to -CF₃, improving stability in acidic conditions.
  • Applications : Used in fluorinated drug candidates targeting central nervous system disorders .

(c) 5-Bromo-3-chloropyrazin-2-amine

  • Structure : Chlorine replaces the ethynyl group.
  • Synthesis : Direct chlorination of 5-bromopyrazin-2-amine using N-chlorosuccinimide (NCS).
  • Reactivity : Serves as a precursor for nucleophilic substitution reactions but lacks versatility in cross-coupling chemistry .

Pyridine-Based Analogues

(a) 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 905966-34-9)

  • Structure : Pyridine ring instead of pyrazine.
  • Synthesis: Similar Sonogashira coupling but starting from brominated pyridine precursors.
  • Applications : Used in optoelectronic materials due to pyridine’s electron-deficient nature .

(b) 5-Bromo-3-(trifluoromethyl)pyridin-2-amine (CAS 79456-34-1)

  • Structure : Trifluoromethyl group on pyridine.
  • Synthesis : Bromination of 3-(trifluoromethyl)pyridin-2-amine with N-bromosuccinimide (NBS).
  • Applications : Key intermediate in antiviral and anticancer agents .

Heterocyclic Derivatives

(a) 2-Amino-5-bromo-3-ethoxypyrazine (CAS 77112-66-4)

  • Structure : Ethoxy group at the 3-position.
  • Synthesis : Alkoxylation of 5-bromo-3-chloropyrazin-2-amine with sodium ethoxide.
  • Reactivity : Less steric hindrance compared to trimethylsilyl ethynyl derivatives, enabling facile functionalization .

(b) tert-Butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate

  • Structure : Pyrrolo[2,3-b]pyrazine core derived from the main compound.
  • Synthesis : Cyclization of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine followed by tosylation and hydrazine coupling.
  • Applications : Intermediate in JAK/STAT pathway inhibitors .

Comparative Analysis Table

Compound Name (CAS) Substituent/Ring System Molecular Weight Synthesis Method Yield Key Applications
5-Bromo-3-((TMS)ethynyl)pyrazin-2-amine (875781-41-2) Pyrazine, TMS-ethynyl 278.18 Sonogashira coupling 93% Kinase inhibitors (e.g., upadacitinib)
5-Bromo-3-methoxypyrazin-2-amine (5900-13-0) Pyrazine, methoxy 188.01 Alkoxylation ~70% Agrochemical intermediates
5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine (947249-22-1) Pyrazine, trifluoroethoxy 259.03 Nucleophilic substitution ~65% CNS-targeting fluorinated drugs
5-Bromo-3-chloropyrazin-2-amine Pyrazine, chlorine 192.44 Chlorination with NCS ~80% Precursor for SNAr reactions
5-Bromo-3-((TMS)ethynyl)pyridin-2-amine (905966-34-9) Pyridine, TMS-ethynyl 269.21 Sonogashira coupling ~85% Optoelectronic materials

Key Findings and Research Insights

Reactivity : The trimethylsilyl ethynyl group in the main compound enhances stability and facilitates cross-coupling reactions (e.g., Suzuki, Heck), making it superior to alkoxy or halogenated analogues in medicinal chemistry .

Electron Effects : Trifluoroethoxy and trifluoromethyl groups increase electron-withdrawing properties, improving metabolic stability in drug candidates .

Ring System Impact : Pyridine-based derivatives exhibit distinct electronic properties compared to pyrazine, influencing their applications in materials science versus pharmaceuticals .

Yield Efficiency : Microwave-assisted synthesis (e.g., in ) improves yields and reduces reaction times for hydrogenated intermediates .

Biological Activity

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BrN3SiC_9H_{12}BrN_3Si, with a molecular weight of 270.20 g/mol. The compound features a bromine atom, a trimethylsilyl group, and an ethynyl moiety attached to a pyrazine ring, which contributes to its unique chemical properties. It is soluble in organic solvents, which is advantageous for various applications in medicinal chemistry and material science.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities primarily due to its interactions with various biological targets. Notably, it has shown inhibition of cytochrome P450 1A2, suggesting potential roles in drug metabolism and implications for drug-drug interactions.

Potential Applications

The exact mechanism of action for this compound remains unclear due to limited research. However, its structural components suggest it may engage in halogen bonding and π-π interactions with biological molecules, which could facilitate its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Sonogashira Coupling : This reaction can be used to introduce the trimethylsilyl-acetylene moiety.
  • Bromination : The introduction of the bromine atom at the appropriate position on the pyrazine ring is crucial for the compound's biological activity .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:

Compound NameActivityReference
Pyrazolo[3,4-d]pyrimidinesAntiviral against TMV
ATR Kinase InhibitorsCancer treatment
Other Pyrazine DerivativesAntiviral and anticancer properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine?

The compound is typically synthesized via Sonogashira coupling or alkynylation reactions . A key method involves reacting 3,5-dibromopyrazin-2-amine with trimethylsilyl acetylene in the presence of PdCl₂(dppf), CuI, and triethylamine (NEt₃) in tetrahydrofuran (THF). This yields the target compound with 93% purity after silica gel chromatography . Alternative routes use NaH in DMF for deprotonation, followed by sulfonylation with p-toluenesulfonyl chloride, achieving moderate yields (~39%) .

Q. How is the compound characterized analytically?

  • LC/MS : Retention time (Rt) = 2.51 min; molecular ion peaks at m/z 270 and 272 (M+H⁺, Br isotope pattern) .
  • Purification : Silica gel column chromatography with solvent gradients (e.g., petroleum ether/ethyl acetate, 10:1 v/v) .
  • ¹H/¹³C NMR : Key signals include the trimethylsilyl (TMS) group (δ ~0.25 ppm) and ethynyl protons (absent due to TMS protection). Pyrazine ring protons appear as distinct singlets .

Q. What solvents and storage conditions are recommended?

  • Solubility : DMF or THF for reactions; ethyl acetate for extraction .
  • Storage : Stable at room temperature (RT) under inert atmosphere; avoid moisture to prevent desilylation .

Advanced Research Questions

Q. How do reaction conditions impact yield in Sonogashira coupling?

Optimizing catalysts and solvents is critical:

  • Catalyst system : PdCl₂(dppf)/CuI in THF enables efficient coupling, while NaH in DMF may lead to side reactions (e.g., over-sulfonylation) .
  • Temperature : Reactions at 0°C minimize byproducts compared to ambient conditions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 1 h vs. 16 h) .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYieldKey Advantage
SonogashiraPdCl₂(dppf)/CuI, THF93%High purity, minimal byproducts
NaH/TSClDMF, 0°C → RT39%Scalability for intermediates

Q. What are the common byproducts, and how are they addressed?

  • Desilylation : Occurs in protic solvents (e.g., water), forming unprotected ethynyl derivatives. Mitigated by using anhydrous conditions .
  • Over-sulfonylation : Observed in NaH/TSCl reactions; controlled by stoichiometry (1:1 molar ratio of substrate to TSCl) .
  • Purification challenges : Byproducts are removed via sequential washes (brine, Na₂SO₄ drying) and column chromatography .

Q. How is the compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for thienopyrazine derivatives , critical in kinase inhibitors (e.g., Upadacitinib). For example:

  • Cyclization : Reacting with Na₂S·5H₂O forms thieno[2,3-b]pyrazin-3-amine, a scaffold for anticancer agents .
  • Chlorination : N-chlorosuccinimide (NCS) introduces chloro groups for further functionalization .

Q. What mechanistic insights explain regioselectivity in derivatization?

The bromine atom at position 5 directs electrophilic substitution to position 3. For example:

  • Alkynylation : Trimethylsilyl acetylene selectively reacts at position 3 due to steric and electronic effects .
  • Sulfonylation : p-Toluenesulfonyl chloride targets the amine group, forming stable sulfonamides .

Q. Troubleshooting & Experimental Design

Q. How to address low yields in NaH/TSCl reactions?

  • Deprotonation efficiency : Ensure NaH is freshly dispensed (60% dispersion in mineral oil) and added in portions at 0°C .
  • Quenching : Use ice-cold water to precipitate the product and minimize hydrolysis .

Q. What analytical methods differentiate the target compound from desilylated byproducts?

  • TLC : Monitor using PE/EtOAc (10:1); Rf ~0.5 for the target vs. lower Rf for desilylated products.
  • MS/MS fragmentation : The TMS group produces a distinct loss of 73 Da (Si(CH₃)₃) .

Q. Safety & Handling

Q. What safety precautions are essential during synthesis?

  • NaH handling : Reacts violently with water; use under inert gas (N₂/Ar) .
  • DMF toxicity : Use fume hoods and PPE (gloves, goggles) .

Properties

IUPAC Name

5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJGZEFWBXJKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693833
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-41-2
Record name 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-Dibromo-pyrazin-2-ylamine (3.00 g, 11.86 mmol) in DMF (35 ml) was added triethylamine (16 ml), then tetrakistriphenylphine palladium (0) (685 mg, 0.59 mmol) and copper(I) iodide (271 mg, 1.42 mmol) were added sequentially. Finally trimethylsilylacetylene (2.0 ml, 14.3 mmol) was added dropwise. The reaction mixture was stirred at 120° C. for 30 minutes and then directly adsorbed onto silica gel. Purification by flash chromatography on silica gel with a gradient of ethyl acetate/hexane afforded the title compound (2.30 g, 71% yield) as yellow oil. MS: m/z 270.0/272.0 [MH+].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
685 mg
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
271 mg
Type
catalyst
Reaction Step Three
Yield
71%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (10 g, 40 mmol), copper(I) iodide (0.91 g, 4.7 mmol), diisopropylethylamine (53 mL, 0.55 mol), and tetrakis(triphenylphosphine)-palladium(0) (2.3 g, 1.9 mmol) in DMF (120 mL) that was de-gassed with Ar was added trimethylsilylacetylene (6.7 mL, 48 mmol). The resulting mixture was stirred under an Ar atmosphere for 1 h at 120° C., after which it was evaporated to dryness in vacuo. The residue was subjected to silica gel chromatography eluting with 35% EtOAc in hexanes to give a brown oil that was triturated with hexanes to give the title compound (5.0 g, 47%). 1H NMR (CDCl3, 300 MHz): δ 8.04 (s, 1H), 5.10 (s, 2H), 0.28 (s, 9H). HPLC retention time: 2.75 minutes. MS ESI (m/z): 270.0, 272.0 (M+H)+, calc. 269.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.91 g
Type
catalyst
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step Two
Yield
47%

Synthesis routes and methods III

Procedure details

(Trimethylsilyl)acetylene (1.845 g, 2.655 mL, 18.78 mmol) was added dropwise to a solution of 3,5-dibromopyrazin-2-amine 1 (5 g, 19.77 mmol) in DMF (25 mL) Triethylamine (10.00 g, 13.77 mL, 98.85 mmol), copper(I) iodide (451.7 mg, 2.372 mmol) and Pd(PPh3)4 (1.142 g, 0.9885 mmol) were then added and the resulting solution stirred at RT for 30 minutes. The reaction mixture was diluted with EtOAc and water and the layers separated. The aqueous layer was extracted further with EtOAc and the combined organic layers washed with water, dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography eluting with 15% EtOAc/Petroleum ether to give the product as a yellow solid (3.99 g, 75% Yield). 1H NMR (400.0 MHz, DMSO) d 0.30 (9H, s), 8.06 (IH, s); MS (ES+) 271.82
Quantity
2.655 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
451.7 mg
Type
catalyst
Reaction Step One
Quantity
1.142 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods IV

Procedure details

(Trimethylsilyl)acetylene (1.845 g, 2.655 mL, 18.78 mmol) was added dropwise to a solution of 3,5-dibromopyrazin-2-amine (compound i) (5 g, 19.77 mmol) in DMF (25 mL). Triethylamine (10.00 g, 13.77 mL, 98.85 mmol), copper(I) iodide (451.7 mg, 2.372 mmol) and Pd(PPh3)4 (1.142 g, 0.9885 mmol) were then added and the resulting solution stirred at RT for 30 minutes. The reaction mixture was diluted with EtOAc and water and the layers separated. The aqueous layer was extracted further with EtOAc and the combined organic layers washed with water, dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography eluting with 15% EtOAc/Petroleum ether to give the product as a yellow solid (3.99 g, 75% Yield). 1H NMR (400.0 MHz, DMSO) δ 0.30 (9H, s), 8.06 (IH, s); MS (ES+) 271.82.
Quantity
2.655 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13.77 mL
Type
reactant
Reaction Step Two
Name
copper(I) iodide
Quantity
451.7 mg
Type
catalyst
Reaction Step Two
Quantity
1.142 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods V

Procedure details

To a 500 ml three necked round bottom flask, 3,5-dibromopyrazine-2-amine (25.0 g, 0.0988 mole) was taken in acetonitrile (250 ml). The reaction mixture was cooled to 0° C. and triethylamine (50.0 g, 0.4941 mole), copper (1) iodide (2.26 g, 0.0119 mole), and Pd(PPh3)4 (5.7 g, 0.0049 mole) were added under nitrogen atmosphere. The reaction mixture was stirred for 10 min at 0° C. followed by slow addition of trimethylsilylacetylene (10.7 g, 0.1089 mole) over 15 min at the same temperature. After completion of the addition, the reaction mixture was warmed up to RT and stirred for 90 min. The completion of the reaction was monitored on TLC using hexanes:ethyl acetate (5:5) as a mobile phase. After completion of the reaction, the reaction mixture was diluted by ethyl acetate and filtered through high flow. Filtrate was collected and washed with water. Layers were separated and aq. layer was re-extracted by ethyl acetate. Combined organic layer was dried over Na2SO4, filtered and concentrated to afford crude product which was subjected for the column purification. The crude compound was purified using column purification by eluting the compound with 7-10% ethyl acetate in hexanes to yield 20.0 g of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazine-2-amine.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
copper (1) iodide
Quantity
2.26 g
Type
catalyst
Reaction Step Three
Quantity
5.7 g
Type
catalyst
Reaction Step Three
Quantity
10.7 g
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
(4-Aminophenyl)azanium
(4-Aminophenyl)azanium
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.